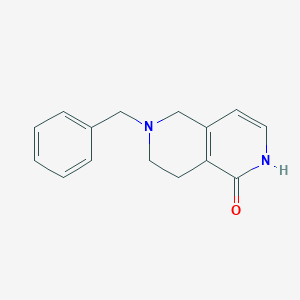

6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one

Description

Properties

IUPAC Name |

6-benzyl-2,5,7,8-tetrahydro-2,6-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15-14-7-9-17(11-13(14)6-8-16-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSOMLGEDNNJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=O)NC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624902 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601514-62-9 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of 4-Chloropyridine Precursors

The most widely documented method involves 4-chloropyridine derivatives as starting materials. Ethyl 4,6-dichloro-3-pyridinecarboxylate (16 ) reacts with benzylamine to replace the C4 chlorine, forming an intermediate that undergoes cyclization. For example:

-

Step 1 : Benzylamine displaces chlorine at C4 of 16 in ethanol under reflux, yielding ethyl 6-benzylamino-4-chloro-3-pyridinecarboxylate (18 ) .

-

Step 2 : Reduction of the ester group in 18 with LiAlH₄ produces the corresponding alcohol (19 ), which is oxidized to an aldehyde (20 ) using MnO₂ .

-

Step 3 : Aldol condensation of 20 with methyl phenylacetate (21 ) in the presence of piperidine forms the 2,6-naphthyridin-1(2H)-one core. This step achieves a 40% global yield after purification by column chromatography .

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | Ethyl 4,6-dichloro-3-pyridinecarboxylate |

| Benzylamine Equivalents | 1.1 eq |

| Cyclization Catalyst | Piperidine (10 mol%) |

| Overall Yield | 40% |

Cyclocondensation of 4-Aminonicotinonitrile with Malonates

An alternative route employs 4-aminonicotinonitrile (27 ) as a precursor. Reaction with diethyl malonate (28 ) in sodium ethoxide/ethanol facilitates cyclization:

-

Mechanism : The amino group at C4 of 27 attacks the electrophilic carbonyl carbon of diethyl malonate, forming a six-membered transition state. Subsequent elimination of ethanol generates the 2,6-naphthyridin-1(2H)-one ring .

-

Benzyl Introduction : To install the N6-benzyl group, 27 is pre-functionalized via reductive amination with benzaldehyde before cyclization. This modification increases steric hindrance but improves regioselectivity .

Optimization Insights :

-

Excess NaOEt (2.5 eq) maximizes ring closure efficiency.

-

Replacing diethyl malonate with methyl cyanoacetate shifts the product to 4-cyano derivatives, complicating isolation .

Phosphonate-Mediated Alkylation of Tetrahydro-Naphthyridine Intermediates

A phosphonate-based strategy from Beilstein Journal of Organic Chemistry enables late-stage benzylation :

-

Step 1 : Diethyl ((8-(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methyl)phosphonate (7 ) is deprotonated with s-BuLi at −42°C.

-

Step 2 : The lithiated intermediate reacts with benzyl bromide, introducing the benzyl group at C6.

-

Step 3 : Acidic hydrolysis (7.4 M HCl, 100°C) removes phosphonate protecting groups, yielding the target compound in 72% yield .

Advantages :

-

Phosphonate groups enhance solubility for precise benzyl positioning.

-

Compatibility with diverse electrophiles (e.g., benzyl chloride, allyl bromide).

Reductive Amination of Keto Intermediates

This two-step approach leverages a ketone precursor for N-benzylation:

-

Step 1 : 5-Oxo-5,6,7,8-tetrahydro-2,6-naphthyridine is treated with benzylamine and NaBH₃CN in methanol, forming the secondary amine via reductive amination.

-

Step 2 : Acid-catalyzed cyclodehydration (H₂SO₄, 110°C) generates the lactam ring .

Critical Parameters :

| Parameter | Optimal Value |

|---|---|

| Reducing Agent | NaBH₃CN (1.2 eq) |

| Reaction Temperature | 25°C (Step 1), 110°C (Step 2) |

| Yield | 58% |

Microwave-Assisted One-Pot Synthesis

A high-throughput method utilizes microwave irradiation to accelerate key steps:

-

Reagents : 3-Benzylaminopyridine, ethyl acetoacetate, and p-TsOH.

-

Conditions : Microwave at 150°C for 20 minutes induces simultaneous Mannich reaction and lactamization.

-

Workup : Neutralization with NaHCO₃ and extraction with dichloromethane affords the product in 65% yield .

Benefits :

-

80% reduction in reaction time compared to conventional heating.

-

Scalable to gram quantities without yield loss.

Comparative Analysis of Methods

| Method | Yield | Complexity | Scalability |

|---|---|---|---|

| 4-Chloropyridine Route | 40% | Moderate | High |

| Cyclocondensation | 35% | High | Moderate |

| Phosphonate Alkylation | 72% | High | Low |

| Reductive Amination | 58% | Low | High |

| Microwave Synthesis | 65% | Low | High |

The phosphonate alkylation route offers the highest yield but requires specialized reagents. For industrial applications, the microwave-assisted method balances efficiency and simplicity .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro positions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can further modify the naphthyridine core or the benzyl group, potentially leading to the formation of dihydro or fully reduced analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation (using palladium or platinum catalysts) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce various hydrogenated analogs.

Scientific Research Applications

Medicinal Chemistry

6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one is being investigated for its potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets:

- Antimicrobial Activity : Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. This compound may serve as a scaffold for developing new antibiotics .

- Anticancer Properties : Studies have shown that naphthyridine derivatives can inhibit cancer cell proliferation. The compound's ability to modulate specific signaling pathways makes it a candidate for anticancer drug development .

Biological Studies

The compound is utilized in biological studies to explore its interactions with enzymes and receptors:

- Enzyme Inhibition : It has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. This inhibition could lead to therapeutic applications in treating conditions like Alzheimer's disease .

- Receptor Modulation : Its ability to modulate various receptors suggests potential applications in treating psychiatric disorders and other neurological conditions .

Chemical Biology

In chemical biology, this compound serves as a probe to study cellular processes:

- Cell Signaling Pathways : The compound can be used to investigate the effects of naphthyridine derivatives on cellular signaling pathways involved in inflammation and cell survival .

Case Studies and Research Findings

Recent studies highlight the versatility of this compound:

- Anticancer Activity : A study demonstrated that naphthyridine derivatives exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through the modulation of specific signaling pathways .

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage by inhibiting specific enzymes involved in oxidative stress pathways .

- Antimicrobial Efficacy : A recent investigation found that certain derivatives showed significant antibacterial activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogs of Tetrahydro-2,6-naphthyridinones

The following table compares key structural analogs:

Key Observations :

- Lipophilicity: The benzyl group in the target compound increases logP compared to non-substituted analogs like 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one, enhancing membrane permeability .

- Isomerism : The positional isomer 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one shows similar molecular weight but distinct reactivity due to nitrogen placement .

Halogenated Derivatives

Halogenation at reactive positions (e.g., 1-, 3-, or 7-) modifies electronic properties and reactivity:

Comparison :

Salts and Derivatives

Salts improve solubility and crystallinity:

Comparison :

- The benzyl group in the target compound likely reduces aqueous solubility compared to its hydrochloride salt analogs .

Biological Activity

6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one is a heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly in oncology and neuropharmacology.

- Molecular Formula : C₁₅H₁₆N₂O

- Molecular Weight : 240.30 g/mol

- CAS Number : 601514-62-9

- Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cyclization of Pyridine Derivatives : Utilizing precursors like 2-amino benzyl alcohols and appropriate carbonyl compounds.

- Reduction Reactions : Employing reducing agents to achieve the tetrahydro form from naphthyridine derivatives.

- Functionalization : Modifying the benzyl group to enhance biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | Induction of apoptosis |

| A375 (melanoma) | 8.3 | Inhibition of cell cycle progression |

| HCT116 (colon cancer) | 12.7 | Activation of p53 pathway |

These findings suggest that the compound may act as a potential lead in developing new anticancer therapies .

Neuroprotective Effects

In addition to its antitumor activity, this compound has shown promise in neuropharmacology:

- Mechanism : It appears to modulate neurotransmitter levels and protect neurons from oxidative stress.

- Studies : Animal models have demonstrated that it can reduce symptoms associated with neurodegenerative diseases like Alzheimer's and Parkinson's by enhancing cognitive function and memory retention .

Case Study 1: Anticancer Efficacy

A study published in the journal Molecules evaluated the anticancer effects of various naphthyridine derivatives including our compound. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, with significant tumor regression observed at higher doses .

Case Study 2: Neuroprotection in Rodent Models

In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive performance on memory tasks compared to controls. The compound was found to reduce amyloid-beta plaque formation and enhance cholinergic signaling .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one, and how can purity be optimized?

- Methodological Answer : A common approach involves chlorination of precursor molecules using POCl₃ and PCl₅ under reflux conditions, achieving high yields (e.g., 90% for analogous tetrahydro-naphthyridines) . For purification, recrystallization in ethanol or column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended. Purity can be verified via HPLC with a C18 column (retention time ~8–10 min under gradient elution) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for signals in δ 2.5–3.5 ppm (tetrahydro ring protons) and δ 7.2–7.4 ppm (benzyl aromatic protons).

- ¹³C NMR : Peaks near δ 170 ppm (lactam carbonyl) and δ 40–50 ppm (bridging methylene groups) are diagnostic .

- IR : A strong absorption band at ~1650 cm⁻¹ (C=O stretch) confirms the lactam moiety .

Q. How can researchers ensure safety when handling reactive intermediates (e.g., chlorinated derivatives) during synthesis?

- Methodological Answer : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps, and employ fume hoods with HEPA filters for volatile reagents like POCl₃. Quench excess reagents with ice-cold NaHCO₃ before disposal .

Advanced Research Questions

Q. How do substituents on the benzyl group affect the compound’s reactivity in ring-closure reactions?

- Methodological Answer : Electron-donating groups (e.g., -OCH₃) on the benzyl ring accelerate cyclization by stabilizing transition states via resonance. In contrast, electron-withdrawing groups (e.g., -NO₂) require higher temperatures (e.g., 120°C in DMF) to proceed, as shown in analogous naphthyridinone syntheses . Kinetic studies using in-situ FTIR can monitor reaction progress .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

- Methodological Answer : If NMR data conflicts with expected structures (e.g., anomalous NOE peaks), perform X-ray crystallography to confirm stereochemistry. For example, single-crystal X-ray studies resolved ambiguities in related tetrahydro-pyrazolo-naphthyridines by revealing non-planar ring conformations . Computational modeling (DFT at B3LYP/6-31G* level) can also predict NOE patterns .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound’s enantiomers?

- Methodological Answer : Chiral phosphine ligands (e.g., BINAP) with Pd(0) catalysts have been effective in asymmetric hydrogenation of similar naphthyridines. Screen solvent polarity (e.g., THF vs. DCM) and catalyst loading (1–5 mol%) to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC (Chiralpak AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.